Butyl butyrate - 109-21-7

Butyl butyrate

Catalog Number: EVT-461380
CAS Number: 109-21-7
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Butyl butyrate is a colorless liquid ester naturally found in various fruits like apples, pears, bananas, grapes, and strawberries. [, ] It possesses a strong, fruity, pineapple-like aroma. [, ] In scientific research, Butyl butyrate is primarily used as a flavoring agent, a biofuel, and a valuable intermediate in various chemical syntheses. [, , ]

Future Directions

a) Sustainable Production: Optimization of fermentation processes for cost-effective and environmentally friendly Butyl butyrate production from renewable resources. [, , , ]

b) Biofuel Applications: Further exploration of Butyl butyrate as a biofuel, focusing on combustion characteristics, engine performance, and emissions. [, , ]

d) Catalyst Development: Designing and developing novel catalysts for efficient Butyl butyrate synthesis. [, , , , , , , , , ]

Butanol

  • Relevance: Butanol is a crucial precursor in the biosynthesis of butyl butyrate. It reacts with butyric acid via esterification, typically catalyzed by lipase enzymes, to yield butyl butyrate. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Butyric Acid

  • Relevance: Butyric acid is the other key precursor in butyl butyrate biosynthesis. It undergoes esterification with butanol, often facilitated by lipases, to produce butyl butyrate. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Ethyl Butyrate

  • Relevance: Research indicates that ethyl butyrate can act as a substrate for transesterification with butanol, producing butyl butyrate. [] This reaction pathway provides an alternative method for synthesizing butyl butyrate.

Limonene

    Isoamyl Alcohol

    • Relevance: Research on rape seed lipase-catalyzed ester synthesis revealed that isoamyl alcohol exhibited high reactivity with butyric acid, yielding a conversion rate of 92.2%. [] This finding highlights the versatility of lipases in catalyzing esterification reactions with various alcohols.

    (Z)-3-Hexen-1-ol

    • Relevance: Similar to isoamyl alcohol, (Z)-3-hexen-1-ol exhibited substantial reactivity with butyric acid in the presence of rape seed lipase, achieving a conversion yield of 80.2%. [] These findings demonstrate the potential of rape seed lipase for synthesizing a diverse range of esters.
    Source and Classification

    Butyl butyrate is primarily derived from the esterification reaction between butyric acid and butanol. It falls under the category of fatty acid esters, which are commonly used in flavoring agents and fragrances due to their pleasant scents. The compound is also categorized as a volatile organic compound, which can contribute to air pollution if not managed properly.

    Synthesis Analysis

    The synthesis of butyl butyrate can be achieved through several methods, including:

    1. Esterification Reaction: This traditional method involves the reaction of butyric acid with butanol in the presence of an acid catalyst, typically sulfuric acid. The reaction can be represented as follows:
      Butyric Acid+ButanolH2SO4Butyl Butyrate+Water\text{Butyric Acid}+\text{Butanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Butyl Butyrate}+\text{Water}
    2. Enzymatic Synthesis: Utilizing lipases as biocatalysts has gained attention for its eco-friendliness. For example, studies have shown that using immobilized lipases can enhance yield and reduce byproducts. In one study, optimal conditions for enzymatic synthesis were identified at a substrate molar ratio of 3:1 (butanol:butyric acid) at 60°C with a biocatalyst mass of 0.5 g .
    3. Gas Phase Synthesis: An innovative method involves gasifying butanol in the presence of hydrogen at elevated temperatures (200-300°C) under pressure (0.01-1 MPa) using specific catalysts like copper-zinc-chromium oxides . This method simplifies the process by eliminating waste acids and water.
    4. Direct Conversion of n-Butyraldehyde: Another approach involves directly converting n-butyraldehyde into butyl butyrate using aluminum-based catalysts at mild temperatures (0-20°C), achieving high selectivity and conversion rates .
    Molecular Structure Analysis

    Butyl butyrate has the molecular formula C6H12O2C_6H_{12}O_2. Its structure consists of a butyl group (C4H9C_4H_9) attached to a butyrate moiety (C3H5O2C_3H_5O_2). The structural representation can be illustrated as follows:

    C4H9OCOC3H5\text{C}_4\text{H}_9\text{OCOC}_3\text{H}_5

    The compound features a central carbonyl group (C=O) flanked by two alkyl chains, contributing to its physical properties such as volatility and solubility in organic solvents.

    Chemical Reactions Analysis

    Butyl butyrate participates in various chemical reactions:

    1. Esterification: As mentioned earlier, it is produced through the esterification of butyric acid and butanol.
    2. Transesterification: This reaction involves exchanging the alkoxy group of an ester with another alcohol, which can also be catalyzed by lipases .
    3. Hydrolysis: Under acidic or basic conditions, butyl butyrate can hydrolyze back into its parent alcohol and acid:
      Butyl Butyrate+WaterAcid BaseButyric Acid+Butanol\text{Butyl Butyrate}+\text{Water}\xrightarrow{\text{Acid Base}}\text{Butyric Acid}+\text{Butanol}
    Mechanism of Action

    The mechanism of action for the synthesis of butyl butyrate via enzymatic pathways involves:

    • Substrate Binding: The lipase enzyme binds to both substrates (butyric acid and butanol).
    • Formation of Transition State: The enzyme facilitates the formation of a tetrahedral intermediate.
    • Product Release: The intermediate collapses to release butyl butyrate while regenerating the enzyme for further catalytic cycles.

    Kinetic studies have shown that factors such as enzyme concentration, temperature, and substrate ratios significantly affect the reaction rates .

    Physical and Chemical Properties Analysis

    Butyl butyrate exhibits several notable physical and chemical properties:

    • Molecular Weight: 116.16 g/mol
    • Boiling Point: Approximately 164°C
    • Density: 0.874 g/cm³
    • Solubility: Soluble in organic solvents; slightly soluble in water.
    • Odor: Characteristic fruity aroma reminiscent of pineapple.

    These properties make it suitable for applications in food flavoring and fragrance formulations.

    Applications

    Butyl butyrate finds extensive use across various industries:

    1. Food Industry: Used as a flavoring agent due to its pleasant aroma.
    2. Fragrance Industry: Incorporated into perfumes and scented products for its fruity scent.
    3. Solvent Applications: Utilized as a solvent in paints, coatings, and adhesives due to its solvent properties.
    4. Biochemical Research: Employed in studies involving esterification reactions and enzymatic processes.
    Introduction to Butyl Butyrate

    Chemical Structure and Physicochemical Properties

    Butyl butyrate (C₈H₁₆O₂) possesses a linear molecular structure formed by the esterification reaction between butyric acid (butanoic acid) and n-butanol (n-butyl alcohol). Its molecular formula is CH₃(CH₂)₂COO(CH₂)₃CH₃, featuring a four-carbon alkyl chain (butyl group) linked via an oxygen atom to the carbonyl group of a four-carbon acyl chain (butyrate moiety). This configuration yields a molecular weight of 144.21 g/mol and imparts distinct physical and chemical characteristics [1] [3].

    The compound presents as a clear, colorless to pale yellow liquid with a density of 0.869 g/cm³ at 20°C. Its low melting point (-91.5°C) and boiling point (165-166°C) reflect typical ester volatility, while its refractive index (n²⁰/D 1.400-1.406) provides identification utility [1] [3] [9]. Butyl butyrate demonstrates limited water solubility (0.5 mg/mL at 20°C) but exhibits miscibility with ethanol, diethyl ether, and other common organic solvents. This solubility profile stems from its hydrophobic alkyl chains and polar ester group, resulting in a calculated logP (octanol-water partition coefficient) of approximately 2.82, indicating moderate lipophilicity [3] [4].

    Key thermodynamic and safety-related properties include a flash point of 49-53°C (120-128°F), classifying it as a flammable liquid, and a vapor pressure of 10.34 mmHg at 25°C [1] [4]. Spectroscopically, butyl butyrate exhibits characteristic infrared absorption bands: strong C=O stretching at approximately 1735-1740 cm⁻¹, C-O-C asymmetric stretching between 1200-1300 cm⁻¹, and alkyl C-H stretches near 2900-3000 cm⁻¹ [5]. Nuclear magnetic resonance (NMR) spectra display predictable proton environments: δ 0.93-0.97 (t, 3H, CH₃ of butyrate), 1.35-1.45 (m, 4H, β/γ-CH₂ of butyl), 1.60-1.67 (m, 2H, β-CH₂ of butyrate), 2.30 (t, 2H, α-CH₂ of butyrate), and 4.10 (t, 2H, α-CH₂ of butyl) [3].

    Table 1: Fundamental Physicochemical Properties of Butyl Butyrate

    PropertyValueMeasurement ConditionsReference
    Molecular FormulaC₈H₁₆O₂- [3]
    Molecular Weight144.21 g/mol- [1]
    Density0.869 g/cm³20°C [9]
    Boiling Point165-166°C760 mmHg [1]
    Melting Point-91.5°C- [3]
    Refractive Index (n²⁰/D)1.400 - 1.40620°C [1] [9]
    Water Solubility0.5 mg/mL20°C [3]
    Flash Point49-53°C (120-128°F)- [1] [4]
    Vapor Pressure10.34 mmHg25°C [4]

    Historical Context and Discovery in Flavor Chemistry

    The identification of butyl butyrate as a naturally occurring flavor compound emerged during the early 20th century as analytical techniques for volatile organic compounds advanced. Chemists first isolated this ester from fruits such as apples, bananas, and strawberries, linking its presence to the characteristic sensory profiles of these fruits. Its pineapple-like aroma was particularly noted, leading to its early designation as a significant contributor to fruity essences [3] [7]. This discovery coincided with the burgeoning field of synthetic flavor chemistry, where chemists sought to replicate natural aromas using chemically defined substances.

    The compound's significance grew with the development of industrial-scale esterification processes in the 1920s-1930s. Butyl butyrate became commercially valuable as flavor chemists recognized its stability and versatility in formulations. Its designation as FEMA GRAS 2186 (Generally Recognized As Safe) by the Flavor and Extract Manufacturers Association formalized its acceptance in food applications, cementing its role as a key artificial flavoring agent [9]. The transition from natural extraction to chemical synthesis marked a pivotal moment, enabling cost-effective production through acid-catalyzed reactions between butanol and butyric acid, often derived from renewable resources via fermentation pathways.

    Steam distillation became a crucial separation technique for both natural isolation and synthetic purification. The compound's volatility profile (boiling point 165°C) relative to water (100°C) allows efficient separation via distillation, with historical accounts documenting steam distillation yields containing approximately 62.5-64.1% water by mass when conducted at atmospheric pressure with partial pressures of 50 mmHg (butyl butyrate) and 710 mmHg (water) [7]. This physical property facilitated its initial purification and industrial-scale production, establishing it as a staple in flavor laboratories and manufacturing facilities. Throughout the mid-20th century, butyl butyrate became entrenched in flavor formulations for baked goods, beverages, and confectionery, prized for its ability to impart authentic fruity notes at low concentrations.

    Natural Occurrence and Industrial Relevance

    Butyl butyrate occurs naturally as a volatile constituent in numerous fruits and fermented products. Analytical studies have consistently identified it in apples (Malus domestica), bananas (Musa spp.), strawberries (Fragaria × ananassa), plums (Prunus domestica), pears (Pyrus communis), and cherries (Prunus avium) [1] [3]. It also occurs in cheeses (notably Gruyère de Comté), alcoholic beverages like cider, and soybean-derived products, contributing to their complex aroma profiles. Biosynthetically, it forms enzymatically through esterification reactions catalyzed by lipases and esterases during fruit ripening and fermentation processes, where butanol and butyric acid precursors become available through metabolic pathways [3] [6].

    Industrially, butyl butyrate has expanded beyond flavor applications into diverse sectors. The global market for natural butyl butyrate specifically (derived from bio-based precursors rather than petrochemicals) demonstrates substantial growth projections, with estimates suggesting a market value of $250-350 million by 2025, potentially reaching higher valuations by 2033 at a compound annual growth rate (CAGR) of 5-7% [2]. This expansion is driven by several key applications:

    • Food & Beverage: As a dominant application sector, it functions as a flavor enhancer in products requiring pineapple, apple, or general fruity notes. Food-grade purity (≥98%) is standard, with kosher certification available for broader market acceptance [2] [9].
    • Fragrances & Cosmetics: Its pleasant fruity odor makes it valuable in perfumes, soaps, lotions, and scented products. It acts as both a fragrance component and a solvent/emollient, improving product texture and formulation stability [2] [9].
    • Industrial Applications: It serves as a plasticizer in cellulose-based plastics and as a solvent in coatings and inks. Recent research explores its role as a bio-renewable jet fuel blend component due to favorable combustion characteristics and lower particulate emissions compared to conventional fuels [8] [9].
    • Pharmaceuticals: It finds use as an excipient enhancing drug solubility and stability in specific formulations [9].

    Table 2: Natural Occurrence and Primary Industrial Applications of Butyl Butyrate

    ContextSpecific ExamplesSignificance/Function
    Natural SourcesApples, Bananas, Strawberries, Plums, CherriesContributes to characteristic fruity aroma
    Gruyère de Comté cheese, Cider, Soybean productsFermentation-derived flavor compound
    Industrial SectorsSub-Application
    Food & BeverageBaked goods, Candies, Fruit-flavored beveragesPrimary flavoring agent (FEMA 2186)
    FragrancesPerfumes, Scented candles, Air freshenersFruity top-note component
    CosmeticsLotions, Creams, SoapsFragrance ingredient and emollient
    IndustrialBiodegradable plastics, Jet fuel blendsPlasticizer; Bio-renewable fuel component
    PharmaceuticalsSolvent/carrier in specific drug formulationsExcipient improving solubility/stability

    A significant emerging application is its potential as a bio-renewable jet fuel blend. Research indicates that butyl butyrate exhibits physicochemical properties compatible with aviation fuel specifications, including energy density (~33.3 MJ/kg) and cold flow properties suitable for high-altitude conditions [8]. Its production from lignocellulosic biomass (e.g., agricultural residues) via enzymatic esterification using lipases in ionic liquid media offers a sustainable pathway [6] [8]. This enzymatic synthesis in highly apolar ionic liquids like [bmim][PF6] provides enhanced enzyme stability and higher yields compared to conventional organic solvents such as hexane or tert-butanol [6].

    Major producers and suppliers include The Good Scents Company, Sigma-Aldrich International GmbH, Vigon International, and ChemImpex International, offering various grades (Superior Grade, First Grade, Qualified Grade) tailored to specific industry requirements [2] [9]. The market shows moderate merger and acquisition activity but strong innovation focus, particularly on sustainable sourcing, advanced biocatalytic production methods, and high-purity grades meeting stringent regulatory standards across global markets, with North America, Europe, and the rapidly growing Asia-Pacific region representing key consumption zones [2].

    Properties

    CAS Number

    109-21-7

    Product Name

    Butyl butyrate

    IUPAC Name

    butyl butanoate

    Molecular Formula

    C8H16O2

    Molecular Weight

    144.21 g/mol

    InChI

    InChI=1S/C8H16O2/c1-3-5-7-10-8(9)6-4-2/h3-7H2,1-2H3

    InChI Key

    XUPYJHCZDLZNFP-UHFFFAOYSA-N

    SMILES

    CCCCOC(=O)CCC

    Solubility

    0.00 M
    0.5 mg/mL at 20 °C
    miscible with alcohol, ether, most vegetable oils; slightly soluble in propylene glycol, water
    1 ml in 3 ml 70% alcohol (in ethanol)

    Synonyms

    utyl butyrate
    butyl n-butyrate
    n-butyl n-butanoate
    n-butyl n-butyrate

    Canonical SMILES

    CCCCOC(=O)CCC

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